AT 7519 mesylate
Overview
Description
AT 7519 mesylate is a small-molecule inhibitor that targets cyclin-dependent kinases (CDKs). These kinases play a crucial role in regulating the cell cycle, and their inhibition can lead to cell cycle arrest and apoptosis, particularly in cancer cells. This compound has shown promise in preclinical and early-phase clinical trials for the treatment of various cancers, including leukemia, lymphoma, and solid tumors .
Preparation Methods
The synthesis of AT 7519 mesylate involves several key steps:
Formation of the pyrazole core: The synthesis begins with the formation of the pyrazole ring, which is achieved through the reaction of appropriate hydrazines with 1,3-diketones.
Introduction of the piperidine moiety: The piperidine ring is introduced via nucleophilic substitution reactions.
Attachment of the dichlorobenzoyl group: The final step involves the acylation of the pyrazole ring with 2,6-dichlorobenzoyl chloride to form the desired compound.
Industrial production methods typically involve optimizing these steps to maximize yield and purity while minimizing the use of hazardous reagents and solvents.
Chemical Reactions Analysis
AT 7519 mesylate undergoes several types of chemical reactions:
Oxidation: The compound can be oxidized under specific conditions, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can be used to modify the functional groups on the molecule, potentially altering its biological activity.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like piperidine. The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
AT 7519 mesylate has a wide range of scientific research applications:
Chemistry: It is used as a tool compound to study the role of CDKs in cell cycle regulation and apoptosis.
Biology: Researchers use this compound to investigate the molecular mechanisms underlying cancer cell proliferation and survival.
Mechanism of Action
AT 7519 mesylate exerts its effects by selectively inhibiting certain cyclin-dependent kinases, including CDK1, CDK2, CDK4, CDK5, and CDK9. These kinases are involved in regulating the cell cycle and transcription. By inhibiting these kinases, this compound induces cell cycle arrest and apoptosis in cancer cells. The compound also downregulates anti-apoptotic proteins like Mcl-1, further promoting cell death .
Comparison with Similar Compounds
AT 7519 mesylate is unique in its ability to selectively inhibit multiple CDKs, making it a potent inhibitor of cancer cell proliferation. Similar compounds include:
Flavopiridol: Another CDK inhibitor that targets CDK1, CDK2, CDK4, and CDK9.
Roscovitine: A CDK inhibitor that primarily targets CDK2, CDK7, and CDK9.
Palbociclib: A selective inhibitor of CDK4 and CDK6, used in the treatment of breast cancer.
Compared to these compounds, this compound has a broader spectrum of CDK inhibition, which may contribute to its effectiveness in treating various cancers.
Properties
IUPAC Name |
4-[(2,6-dichlorobenzoyl)amino]-N-piperidin-4-yl-1H-pyrazole-5-carboxamide;methanesulfonic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17Cl2N5O2.CH4O3S/c17-10-2-1-3-11(18)13(10)15(24)22-12-8-20-23-14(12)16(25)21-9-4-6-19-7-5-9;1-5(2,3)4/h1-3,8-9,19H,4-7H2,(H,20,23)(H,21,25)(H,22,24);1H3,(H,2,3,4) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UELIMKCXGLIYCY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)O.C1CNCCC1NC(=O)C2=C(C=NN2)NC(=O)C3=C(C=CC=C3Cl)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21Cl2N5O5S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
478.3 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
902135-89-1 | |
Record name | AT-7519M | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0902135891 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | AT-7519 MESYLATE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Z239O75N33 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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